6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]
Description
6-Fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] is a spirocyclic compound featuring a benzofuran moiety fused to a tetrahydropyran ring via a spiro junction at the C2 position. The fluorine substituent at the 6-position of the benzofuran ring introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Synthetic routes for related spiroketals often involve Sc(OTf)3-mediated epoxide-opening spirocyclization, as demonstrated in the stereoselective synthesis of compounds like (2S,3R,3′R)-3-((triisopropylsilyl)oxy)-3′,4′,5′,6′-tetrahydro-3H-spiro[benzofuran-2,2′-pyran]-3′-ol (7b) and its derivatives. These methods highlight the importance of solvent and temperature in achieving configurationally controlled products .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
6-fluorospiro[3H-1-benzofuran-2,4'-oxane] |
InChI |
InChI=1S/C12H13FO2/c13-10-2-1-9-8-12(15-11(9)7-10)3-5-14-6-4-12/h1-2,7H,3-6,8H2 |
InChI Key |
FIDRMYNIGYJEID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran intermediate with a suitable pyran precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran or pyran rings using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in drug development:
1. Anticancer Activity
- Studies have indicated that derivatives of the benzofuran scaffold, including 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran], possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as activation of caspases and downregulation of anti-apoptotic proteins .
2. Antimicrobial Properties
- The compound has demonstrated promising antimicrobial activity. Research indicates that benzofuran derivatives can inhibit the growth of both bacterial and fungal pathogens. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] may also exhibit similar properties .
3. Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The structural characteristics of the compound may allow it to interact with neural pathways, although detailed studies are still needed to confirm these effects .
Case Studies
Several studies have explored the efficacy of benzofuran derivatives in various contexts:
-
Anticancer Studies
- A publication in the Journal of Organic Chemistry highlighted the synthesis and evaluation of spiro compounds similar to 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
-
Antimicrobial Studies
- A systematic review on benzofuran derivatives reported their antimicrobial activities against a range of pathogens. Compounds similar to 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] were shown to effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 6-fluoro-2’,3’,5’,6’-tetrahydro-3H-spiro[benzofuran-2,4’-pyran] involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The spiro structure also contributes to its stability and specificity in binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Spiro-Benzofuran Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows a Sc(OTf)3-catalyzed pathway similar to 7b and 8b, offering stereochemical control but requiring low temperatures (-20°C) .
- In contrast, simpler spiro compounds (e.g., tetrahydro-pyran derivatives) are synthesized via nucleophilic substitutions under milder conditions .
Table 3: Binding Energies and Bioactivity of Benzofuran Derivatives
Key Observations :
- The fluorine substituent in the target compound may enhance binding to similar targets.
- MAO-B inhibitors like bromo-2-phenylbenzofurans () show substituent-dependent activity, where hydrophobic groups (e.g., 5-methyl) improve binding. The 6-fluoro group in the target compound may similarly optimize interactions in catalytic clefts .
Physicochemical and Stability Profiles
- Storage Conditions : The bromo-spiro analogue (CAS 895525-86-7) requires storage at 2-8°C in dry conditions , whereas fluorinated derivatives (e.g., 5-fluoro-spiro[benzofuran-2,4'-piperidine]) are often stabilized as hydrochloride salts .
- Solubility : Fluorine’s electronegativity may enhance aqueous solubility compared to brominated analogues, though this is contingent on the overall molecular topology.
Biological Activity
6-Fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 208.23 g/mol. Its unique spirocyclic structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzofuran motif, including 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran].
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : The induction of reactive oxygen species (ROS) and mitochondrial membrane dissipation are key mechanisms through which these compounds exert cytotoxic effects on tumor cells .
Case Studies
- In Vitro Studies : In one study, derivatives of benzofuran exhibited significant antiproliferative effects against various cancer cell lines, with some compounds showing up to a 10-fold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .
- Comparative Analysis : A comparative analysis indicated that modifications at specific positions on the benzofuran ring could enhance activity significantly; for instance, introducing a methyl group at the C–3 position increased potency by 2–4 times compared to unsubstituted derivatives .
Antibacterial Activity
Research indicates that 6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran] may also possess antibacterial properties.
- Inhibition of Bacterial Growth : Similar compounds have been shown to inhibit the growth of various pathogenic bacteria through disruption of bacterial cell walls or interference with metabolic pathways.
- Structure-Activity Relationship (SAR) : The presence of fluorine atoms in the structure has been correlated with enhanced antibacterial activity due to increased lipophilicity and ability to penetrate bacterial membranes .
Research Findings
- In Vitro Efficacy : Studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to improved efficacy .
Antifungal Activity
The antifungal properties of benzofuran derivatives are also notable.
- Fungal Cell Membrane Disruption : Similar compounds disrupt fungal cell membranes, leading to cell death.
- Targeting Fungal Metabolism : They may interfere with critical metabolic pathways in fungi.
Case Studies
- Efficacy Against Fungal Strains : In vitro tests indicated that certain derivatives showed promising antifungal activity against common pathogens like Candida albicans and Aspergillus species .
Summary Table of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Cell cycle arrest, ROS induction | Up to 10-fold increase in potency compared to CA-4 |
| Antibacterial | Growth inhibition | Significant activity against Gram-positive bacteria |
| Antifungal | Membrane disruption | Effective against Candida and Aspergillus species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
